1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro-

Vue d'ensemble

Description

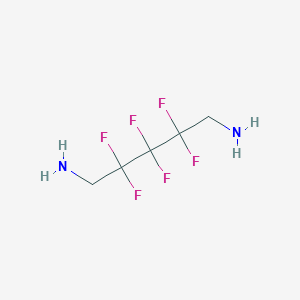

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is a fluorinated diamine with the molecular formula C5H8F6N2. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific and industrial applications due to its unique structure and properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- typically involves the fluorination of pentanediamine derivatives. One common method includes the reaction of 1,5-diaminopentane with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified through distillation or crystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

Reduction: Reduction reactions can convert it into fluorinated amines or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) or alkoxides (RO-) are used under basic conditions.

Major Products

The major products formed from these reactions include fluorinated amides, nitriles, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing complex fluorinated organic compounds.

Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.

Mécanisme D'action

The mechanism by which 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the alteration of molecular structures, resulting in desired chemical or biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cadaverine (1,5-diaminopentane): A non-fluorinated analog with similar structural features but different chemical properties due to the absence of fluorine atoms.

Putrescine (1,4-diaminobutane): Another diamine with a shorter carbon chain and no fluorine atoms, used in similar applications but with distinct reactivity.

Uniqueness

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is unique due to its high fluorine content, which imparts exceptional chemical stability, resistance to oxidation, and enhanced reactivity. These properties make it particularly valuable in applications requiring robust and durable materials .

Activité Biologique

1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- is a fluorinated diamine that has garnered attention in various fields due to its unique chemical properties and potential applications in biochemistry and materials science. This article explores its biological activity, safety profile, and relevant research findings.

- Molecular Formula : C5H8F6N2

- Molecular Weight : 196.13 g/mol

- CAS Number : 15520-10-2

Cytotoxicity and Mutagenicity

Research indicates that hexafluoro-1,5-pentanediamine exhibits significant cytotoxic effects. In vitro studies have shown that it can induce cell death in various mammalian cell lines. For instance:

- Ames Test Results : The compound has been tested for mutagenicity using the Ames test and showed negative results for mutagenic potential in bacterial systems .

- Mammalian Cell Tests : Chromosome aberration tests in mammalian cells also returned negative results, suggesting low mutagenic risk at certain concentrations .

Toxicological Profile

The compound is classified as hazardous with specific effects noted:

- Skin and Eye Irritation : It is highly corrosive to skin and eyes, necessitating careful handling procedures .

- Respiratory Effects : Inhalation can lead to severe irritation of the mucous membranes and respiratory tract .

Applications in Research

1,5-Pentanediamine derivatives are used in the synthesis of polymers and materials with enhanced properties. For example:

- Polymer Synthesis : Its use in creating polyamide plastics has been explored due to its ability to improve thermal stability and mechanical strength .

- Corrosion Inhibitors : The compound has been investigated as a potential corrosion inhibitor in various chemical environments .

Case Study 1: Polymerization with Sebacic Acid

A study investigated the polymerization of cadaverine (a related compound) with sebacic acid to produce biodegradable polyamides. The results indicated that incorporating hexafluoro derivatives could enhance the material properties significantly .

Case Study 2: Toxicity Assessment in Animal Models

In vivo studies were conducted to assess the toxicity of hexafluoro-1,5-pentanediamine on guinea pigs and mice. These studies focused on acute exposure scenarios and indicated a high level of tissue damage upon exposure .

Research Findings Summary

| Study Type | Findings |

|---|---|

| Ames Test | Negative for mutagenicity |

| Cytotoxicity | Induces cell death in mammalian cell lines |

| Skin/Eye Irritation | Highly corrosive; requires protective measures |

| Polymer Applications | Enhances thermal stability in polyamides |

Propriétés

IUPAC Name |

2,2,3,3,4,4-hexafluoropentane-1,5-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F6N2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIHCWXRAGDDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CN)(F)F)(F)F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50330243 | |

| Record name | 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-33-4 | |

| Record name | 1,5-Pentanediamine, 2,2,3,3,4,4-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50330243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.